

Application Notes and Protocols: Extraction of Contignasterol from Neopetrosia cf. rava

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Compound of Interest

Compound Name: Contignasterol

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Introduction

Marine sponges of the genus *Neopetrosia* are a rich source of diverse and bioactive secondary metabolites.[1][2] Among these is **contignasterol**, a highly bioactive steroid first isolated from *Neopetrosia contignata*. [3][4] This compound, along with its analogs, has demonstrated significant anti-inflammatory properties, inhibiting the production of pro-inflammatory mediators, which makes it a compound of interest for drug discovery and development.[1][3][5] These application notes provide a detailed protocol for the extraction and purification of **contignasterol** from the marine sponge *Neopetrosia cf. rava*.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

Stage	Description	Starting Material (g)	Yield (g)	% Yield
Extraction	Dried sponge material	Not Specified	6.2 (Dried Extract)	Not Applicable
Fractionation	Dried Extract	6.2	0.39 (Methanolic Fraction)	6.29%
Purification	Subfraction F	0.0164	0.00078 (Contignasterol)	4.76%

Table 2: Chromatographic Conditions for Purification

Step	Column	Mobile Phase	Gradient/Isocratic	Flow Rate (mL/min)
Initial HPLC	Waters XBridge BEH Shield RP18 (5 µm, 10 x 250 mm)	CH ₃ CN/H ₂ O	Linear gradient: 34% to 36% CH ₃ CN in 20 min; 36% to 100% CH ₃ CN in 2 min; 100% CH ₃ CN for 10 min	3.0
Final HPLC	Waters Xbridge C18 (5 µm, 4.6 x 250 mm)	CH ₃ CN/H ₂ O (50:50)	Isocratic	0.8

Experimental Protocols

Sample Collection and Preparation

Specimens of the marine sponge *Neopetrosia cf. rava* were collected from the Bismarck Sea. [1][5] While the specific pre-processing for this extraction was not detailed, a general procedure for preparing marine invertebrates for chemical analysis involves freeze-drying the collected sample to preserve its chemical integrity.[2]

Extraction

The dried and ground sponge material is subjected to solvent extraction to isolate the secondary metabolites.

- Procedure:
 - The specific solvent used for the initial extraction of the 6.2 g of dried extract is not explicitly stated in the provided documents. However, a common method for extracting sterols from marine sponges involves maceration with organic solvents.^{[6][7]} A typical solvent system would be a mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH).^[5]
 - The resulting organic extract is then concentrated under reduced pressure to yield the crude dried extract.^[4]

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

- Procedure:
 - A total of 6.2 g of the dried extract was fractionated using flash silica C-18 vacuum liquid chromatography (VLC).^[4]
 - A stepwise gradient of decreasing polarity was employed, starting with 100% H_2O , followed by $\text{H}_2\text{O}/\text{MeOH}$ (1:1 and 1:3), 100% MeOH, $\text{MeOH}/\text{CH}_2\text{Cl}_2$ (3:1 and 1:1), and finally 100% CH_2Cl_2 .^[4]
 - This process yielded seven fractions. The methanolic fraction, weighing 0.39 g, was selected for further purification.^[4]

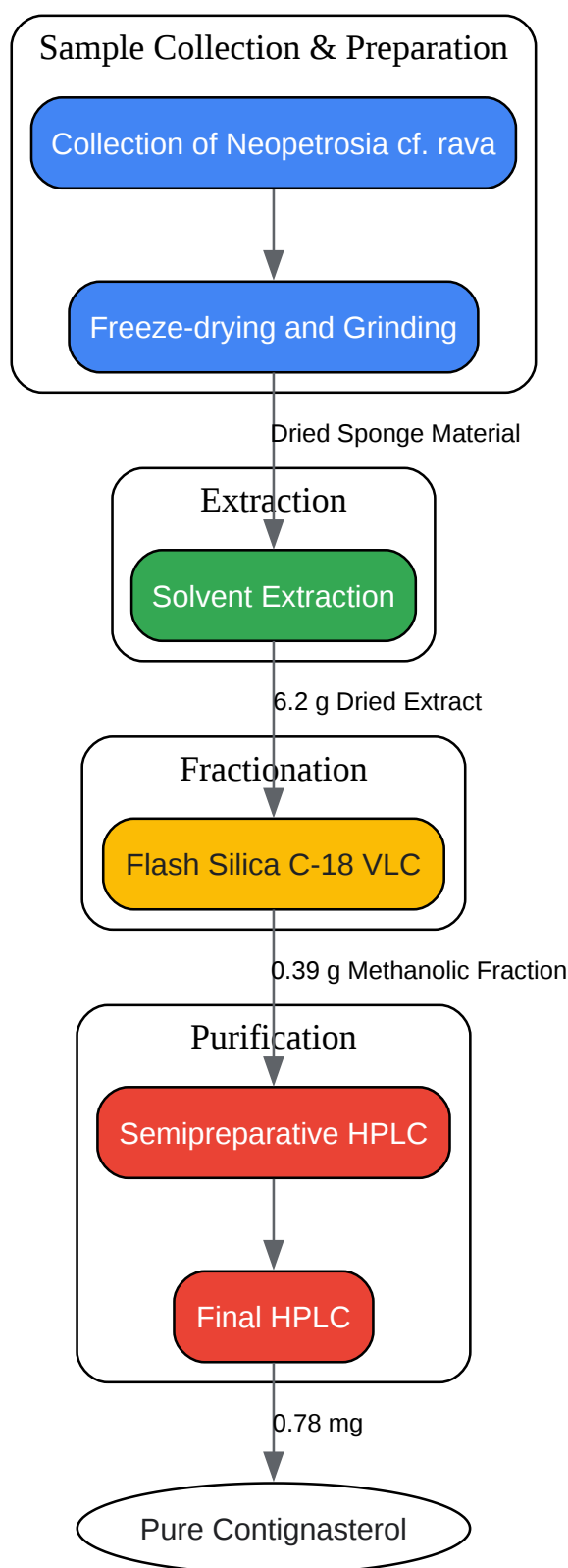
Purification

The methanolic fraction is subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) to isolate pure **contignasterol**.

- Initial Semipreparative HPLC:

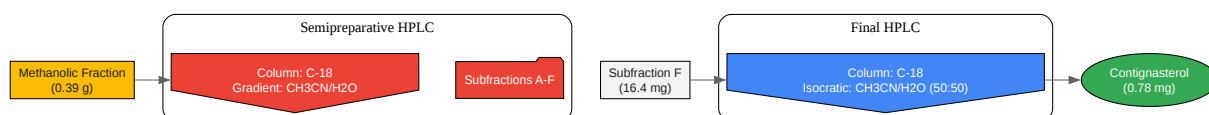
- The methanolic fraction (0.39 g) was purified by semipreparative HPLC.[4]
- A C-18 column (Waters XBridge BEH Shield RP18, 5 μ m; 10 x 250 mm) was used with a mobile phase of acetonitrile (CH₃CN) and water (H₂O).[4]
- A linear gradient was applied: 34% to 36% CH₃CN over 20 minutes, then 36% to 100% CH₃CN over 2 minutes, followed by 100% CH₃CN for 10 minutes, at a flow rate of 3.0 mL/min.[4]
- This step resulted in six subfractions (A-F).[4]
- Final HPLC Purification:
 - Subfraction F (16.4 mg) was further purified by HPLC on a C-18 column (Waters Xbridge C18, 5 μ m; 4.6 x 250 mm).[4]
 - An isocratic method with a mobile phase of CH₃CN/H₂O (50:50) was used at a flow rate of 0.8 mL/min.[4]
 - This final purification step yielded 0.78 mg of pure **contignasterol**.[4]

Visualizations



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Caption: Experimental workflow for the extraction of **contignasterol**.



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Caption: Multi-step purification scheme for **contignasterol**.

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